molecular formula C9H10ClN3 B1271520 N-(2-chloroethyl)-1H-benzimidazol-2-amine CAS No. 84797-54-6

N-(2-chloroethyl)-1H-benzimidazol-2-amine

Cat. No. B1271520
CAS RN: 84797-54-6
M. Wt: 195.65 g/mol
InChI Key: YKNALGLNPRIOGR-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. This compound is not directly studied in the provided papers, but its structural relatives have been investigated for their physical, chemical, and biological properties. Benzimidazole derivatives are known for their wide range of biological activities and are of interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related benzimidazole compounds has been explored under various conditions. For instance, N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine was synthesized using microwave irradiation, which is a method known for reducing reaction times and improving yields . Although the exact synthesis of N-(2-chloroethyl)-1H-benzimidazol-2-amine is not detailed, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using different techniques. X-ray crystallography provided insights into the crystalline structure of 2-chloromethyl-1H-benzimidazole hydrochloride, revealing its monoclinic space group and the formation of an infinite chain structure through intermolecular hydrogen bonding . Similarly, the structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine was determined, showing a planar benzimidazole ring system and the dihedral angle between the benzimidazole and phenyl rings . These studies are crucial for understanding the conformation and potential reactivity of N-(2-chloroethyl)-1H-benzimidazol-2-amine.

Chemical Reactions Analysis

The electrochemical behavior of benzimidazole derivatives has been investigated, which is important for understanding their reactivity. The compound N-(1H-imidazoline-2-yl)-1H-benzimidazol-2-amine exhibited specific electrochemical features as studied by cyclic and square wave voltammetry . These findings suggest that N-(2-chloroethyl)-1H-benzimidazol-2-amine could also exhibit interesting electrochemical properties, which could be relevant for its potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been characterized using various spectroscopic and computational methods. Density Functional Theory (DFT) calculations have been employed to predict optimized geometrical structures, vibrational frequencies, and molecular orbitals . These computational studies are complemented by experimental techniques such as NMR, FT-IR, and UV/vis spectroscopy, providing a comprehensive understanding of the compounds' properties. The biological activity of these compounds has also been assessed, showing significant antibacterial properties . These analyses are indicative of the properties that N-(2-chloroethyl)-1H-benzimidazol-2-amine may possess, although direct studies on this specific compound would be required for a definitive characterization.

Scientific Research Applications

Structural Studies and Biological Activity

N-(2-chloroethyl)-1H-benzimidazol-2-amine and its derivatives have been extensively studied for their structural characteristics using various physico-chemical techniques. Such compounds have shown high biological activity, notably in inhibiting the metabolic growth of bacteria. These findings are significant for understanding the structural basis of their biological activities (Abdel Ghani & Mansour, 2012).

Synthesis and Anticancer Potential

The synthesis of N-(2-chloroethyl)-1H-benzimidazol-2-amine derivatives, particularly in relation to Pd(II) and Pt(II) complexes, has been explored for potential anticancer applications. These compounds have been synthesized and characterized using various methods, and preliminary studies suggest their utility as potential anticancer agents (Ghani & Mansour, 2011).

Electrochemical Behavior and Temperature Influence

The electrochemical characteristics of N-(2-chloroethyl)-1H-benzimidazol-2-amine have been investigated, with studies focusing on how temperature affects its properties. Such research provides valuable insights into the physical and chemical behavior of this compound under various conditions (Servi, Genç, & Saydam, 2012).

Corrosion Inhibition

Interestingly, certain benzimidazole derivatives, including N-(2-chloroethyl)-1H-benzimidazol-2-amine, have been studied for their effectiveness in inhibiting corrosion, particularly in mild steel. These studies contribute to a better understanding of their potential industrial applications (Tang et al., 2013).

pH Sensing Applications

Additionally, N-(2-chloroethyl)-1H-benzimidazol-2-amine has been used in the synthesis of compounds with high chemosensor activity, particularly in relation to hydrogen cations. This indicates its potential application in the development of effective pH sensors (Tolpygin et al., 2012).

Safety And Hazards

Similar compounds are considered hazardous and can cause severe skin burns and eye damage. They may also cause respiratory irritation and genetic defects .

Future Directions

The future directions of research on similar compounds could involve further investigation into their anticancer activity, as well as the development of more effective and less toxic nitrosoureas as anticancer agents .

properties

IUPAC Name

N-(2-chloroethyl)-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNALGLNPRIOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378274
Record name N-(2-chloroethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloroethyl)-1H-benzimidazol-2-amine

CAS RN

84797-54-6
Record name N-(2-chloroethyl)-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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